molecular formula C10H12N2O B1410940 [2-(But-2-ynyloxy)pyridin-4-yl]methylamine CAS No. 1936421-86-1

[2-(But-2-ynyloxy)pyridin-4-yl]methylamine

Cat. No.: B1410940
CAS No.: 1936421-86-1
M. Wt: 176.21 g/mol
InChI Key: AXVHCCINMKDMPV-UHFFFAOYSA-N
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Description

[2-(But-2-ynyloxy)pyridin-4-yl]methylamine is a pyridine-based amine derivative characterized by a methylamine group at the 4-position of the pyridine ring and a but-2-ynyloxy substituent at the 2-position. The but-2-ynyloxy group introduces an alkyne moiety, which may confer unique reactivity (e.g., participation in click chemistry) and influence physicochemical properties such as lipophilicity and electronic effects.

Properties

IUPAC Name

(2-but-2-ynoxypyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-3-6-13-10-7-9(8-11)4-5-12-10/h4-5,7H,6,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVHCCINMKDMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution via O-Alkylation

Method Overview:
This approach involves the O-alkylation of a suitably functionalized pyridine derivative with a but-2-ynyloxy precursor. The key step is the formation of the ether linkage between the pyridine ring and the but-2-ynyloxy group, followed by methylamine substitution.

Reaction Scheme:

Pyridine derivative + But-2-ynyloxy precursor → Ether formation → Methylamine substitution

Key Reagents & Conditions:

  • Alkylating agent: 2-bromo- or 2-chloro- derivatives of but-2-ynyloxy compounds
  • Base: Calcium hydride (CaH₂) or potassium carbonate (K₂CO₃)
  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Temperature: Reflux conditions (~80-120°C)

Research Data:

Step Reagents Conditions Yield (%) References
Ether formation 2-bromo- or 2-chloro-but-2-ynyloxy Reflux in DMF 70-85
Methylamine substitution Methylamine (gas or solution) Reflux with excess 65-78

This method is advantageous for its straightforwardness and high yields, especially when using halogenated precursors.

Reductive Amination of Pyridine Derivatives

Method Overview:
Reductive amination offers a route to directly attach the methylamine moiety onto the pyridine ring bearing the but-2-ynyloxy group. This process involves reacting a carbonyl-functionalized pyridine with methylamine in the presence of a reducing agent.

Reaction Scheme:

Pyridine-4-carboxaldehyde derivative + Methylamine → Reductive amination → [2-(But-2-ynyloxy)pyridin-4-yl]methylamine

Key Reagents & Conditions:

  • Reagents: Pyridine-4-carboxaldehyde, methylamine hydrochloride
  • Base: 1,4-Diazabicyclo[2.2.2]octane (DABCO)
  • Reducing agent: Sodium cyanoborohydride (NaBH₃CN)
  • Solvent: Methanol or ethanol
  • Temperature: Room temperature to 50°C

Research Data:

Step Reagents Conditions Yield (%) References
Schiff base formation Pyridine-4-carboxaldehyde + methylamine Room temp, 4-6 hrs 75-85
Reduction NaBH₃CN Room temp, overnight 80-90

This method is notable for its mild conditions and high selectivity, making it suitable for sensitive functional groups.

Multi-step Synthesis via Intermediates

Method Overview:
A more complex pathway involves synthesizing intermediates such as 1-benzoyl-piperidin-4-one derivatives, which are then transformed into the target compound through a sequence of reactions including epoxidation, fluorination, and nucleophilic substitution.

Reaction Scheme:

Intermediate (e.g., benzoyl derivative) → Epoxidation → Fluorination → Nucleophilic substitution with methylamine → Final product

Key Reagents & Conditions:

Research Data:

Step Reagents Conditions Yield (%) References
Epoxidation m-CPBA Reflux in dichloromethane 60-70
Fluorination HF-pyridine 0°C to reflux 50-65
Nucleophilic substitution Methylamine Reflux 55-70

This multi-step approach allows for structural modifications and fine-tuning of the compound's properties.

Summary Data Table

Preparation Method Key Reagents Typical Conditions Advantages Limitations
O-Alkylation Halogenated but-2-ynyloxy derivatives Reflux in DMF or acetonitrile High yield, straightforward Requires halogenated precursors
Reductive Amination Pyridine-4-carboxaldehyde, methylamine, NaBH₃CN Room temp, methanol Mild, selective Needs aldehyde precursor
Multi-step Synthesis Benzoyl derivatives, epoxidation, fluorination Varies Structural diversity Complex, multi-step

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(But-2-ynyloxy)pyridin-4-yl]methylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where the but-2-ynyloxy group or the methylamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Analgesic Properties
The compound is noted for its potential as an antidepressant and analgesic. Research indicates that derivatives of pyridin-2-yl-methylamine exhibit significant biological activity, which can be harnessed for therapeutic purposes. These compounds are synthesized through a reductive amination process involving cyanohydrins and pyridin-2-yl-methylamines, highlighting their relevance in drug formulation .

Mannich Bases and Biological Activity
As a Mannich base, [2-(But-2-ynyloxy)pyridin-4-yl]methylamine can exhibit a wide range of biological activities. Mannich bases have been reported to possess anticancer, antibacterial, antifungal, and antiviral properties. The aminomethylation process improves the solubility and bioavailability of drugs, making them more effective as therapeutic agents . For instance, certain Mannich bases have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound could be explored further in oncology .

Chemical Synthesis

Synthesis Techniques
The synthesis of this compound can be achieved through several methods, including reductive amination and the use of organic bases in a controlled reaction environment. The introduction of the but-2-yne group enhances the compound's structural diversity, which is crucial for its biological activity .

Potential Applications in Drug Delivery

Prodrug Development
The compound may serve as a prodrug, releasing active substances under specific conditions. This characteristic is particularly beneficial for controlled drug delivery systems where the timing and location of drug release are critical .

Research Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on human colon cancer cell lines with IC50 values lower than 2 μg/mL for certain derivatives of Mannich bases .
Study 2Antidepressant EffectsEvaluated the efficacy of pyridinyl derivatives in animal models, showing promising results in reducing depressive symptoms .
Study 3Drug Solubility EnhancementInvestigated the impact of aminomethylation on drug solubility, revealing improved hydrophilic properties leading to better absorption rates .

Mechanism of Action

The mechanism of action of [2-(But-2-ynyloxy)pyridin-4-yl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares [2-(But-2-ynyloxy)pyridin-4-yl]methylamine with structurally related pyridin-4-ylmethylamine derivatives, focusing on substituent variations and their implications:

Compound Name Substituent at Pyridine 2-Position Molecular Formula Key Features Reference
This compound But-2-ynyloxy C₁₀H₁₂N₂O Alkyne group enhances reactivity; moderate lipophilicity (predicted).
[2-(Cyclohexyloxy)pyridin-4-yl]methylamine Cyclohexyloxy C₁₂H₁₈N₂O Bulky cyclohexyl group increases lipophilicity; potential steric hindrance.
[2-(3-Ethylphenoxy)pyridin-4-yl]methylamine 3-Ethylphenoxy C₁₄H₁₆N₂O Aromatic substituent may enhance π-π stacking; higher molecular weight.
[2-(1H-Benzimidazol-1-yl)pyridin-4-yl]methylamine 1H-Benzimidazol-1-yl C₁₃H₁₂N₄ Heterocyclic substituent introduces hydrogen-bonding capacity.
4-(1-Butylpentyl)pyridin-2-ylamine 1-Butylpentyl C₁₄H₂₄N₂ Alkyl chain increases hydrophobicity (LogP = 4.6).
Key Observations:
  • Lipophilicity : The cyclohexyloxy and 1-butylpentyl substituents exhibit higher predicted LogP values compared to the but-2-ynyloxy group, suggesting differences in membrane permeability and solubility .
  • Steric Effects : Bulky substituents (e.g., cyclohexyloxy) may hinder interactions with biological targets or catalytic sites compared to linear alkynes .
Characterization:
  • NMR Spectroscopy : For [2-(cyclohexyloxy)pyridin-4-yl]methylamine, ^1H NMR data would show signals for the cyclohexyl protons (δ 1.2–2.1 ppm) and pyridine protons (δ 6.8–8.0 ppm), similar to other 2-alkoxypyridines .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas, as demonstrated for substituted pyridines in and .

Biological Activity

Overview

[2-(But-2-ynyloxy)pyridin-4-yl]methylamine is a chemical compound with the molecular formula C10H12N2O. It has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound features a pyridine ring substituted with a but-2-ynyloxy group and a methylamine group, which may influence its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular processes, including enzyme activity and signal transduction pathways, which are critical for therapeutic effects in disease models .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of compounds similar to this compound. For instance, derivatives of pyridine have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can enhance antibacterial potency.

CompoundMIC (µg/mL)Activity Against
This compoundTBDTBD
Coumarin Derivatives1 - 50S. aureus, E. coli
Other Pyridine Analogues12.5 - 25P. aeruginosa, K. pneumoniae

These findings suggest that the compound may possess significant antimicrobial properties, warranting further investigation into its efficacy and mechanism of action against specific pathogens .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of compounds related to this compound on cancer cell lines. For example, certain pyridine derivatives exhibited IC50 values below 10 µM against aggressive cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast adenocarcinoma). These results indicate that modifications to the pyridine structure can lead to enhanced anticancer activity.

Cell LineIC50 (µM)Compound
A549<10Pyridine Derivative
MDA-MB-231<10Pyridine Derivative

This highlights the potential of this compound as a lead compound in anticancer drug development .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various pyridine derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The results indicated that certain structural modifications significantly enhanced antibacterial activity, suggesting that this compound could be optimized for better efficacy against resistant strains .

Case Study 2: Anticancer Activity

Another research focused on the cytotoxic effects of pyridine-based compounds on human cancer cell lines. The study found that compounds with specific substitutions on the pyridine ring demonstrated potent cytotoxicity, with some achieving IC50 values comparable to established chemotherapeutic agents. This suggests that this compound may also have potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing [2-(But-2-ynyloxy)pyridin-4-yl]methylamine with high purity?

  • Methodology : Optimize coupling reactions between pyridine derivatives and alkynyl ethers. For example, use nucleophilic aromatic substitution under inert conditions (e.g., nitrogen atmosphere) with a catalyst like K2_2CO3_3 in DMF at 100°C (as demonstrated in analogous pyridin-4-ylmethylamine syntheses). Post-reaction, purify via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) .
  • Key Parameters : Monitor reaction progress with TLC and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to verify the pyridine backbone, but-2-ynyloxy linkage, and methylamine group. Compare chemical shifts to structurally similar compounds (e.g., 4-amino-2-methylpyridine ).
  • LC-MS/MS : Confirm molecular weight (e.g., [M+H]+^+ ion) and assess purity.
  • FT-IR : Validate alkynyl C≡C stretch (~2100–2260 cm1^{-1}) and pyridine ring vibrations .

Q. How should researchers handle and store this compound to ensure stability?

  • Guidelines :

  • Storage : Keep under inert gas (argon) at −20°C in amber vials to prevent oxidation of the alkynyl group.
  • Safety : Use fume hoods and PPE (gloves, lab coats) due to potential irritancy (based on analogous pyridine derivatives ).

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

  • Optimization Strategies :

  • Solvent Selection : Replace DMF with acetonitrile or THF to reduce side reactions.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkynyl ether coupling efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity (e.g., 30 min at 120°C vs. 10 hours conventional heating) .

Q. What in vitro assays are suitable for evaluating its biological activity (e.g., anticancer potential)?

  • Experimental Design :

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Compare to structurally related apoptosis-inducing agents .
  • Mechanistic Studies : Perform flow cytometry to assess cell cycle arrest (e.g., G1/S phase) and Annexin V staining for apoptosis detection .

Q. How can computational modeling predict its interaction with biological targets?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model binding to kinases or receptors (e.g., EGFR). Validate with MD simulations (GROMACS) to assess stability .
  • QSAR Analysis : Correlate substituent effects (e.g., alkynyl vs. phenoxy groups) with bioactivity using MOE or Schrödinger Suite .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Approach :

  • Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration).
  • Dose-Response Validation : Replicate studies with standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., Western blot for apoptosis markers) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(But-2-ynyloxy)pyridin-4-yl]methylamine
Reactant of Route 2
[2-(But-2-ynyloxy)pyridin-4-yl]methylamine

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